molecular formula C8H6ClN3 B11912473 6-Chloro-1,5-naphthyridin-4-amine

6-Chloro-1,5-naphthyridin-4-amine

Cat. No.: B11912473
M. Wt: 179.60 g/mol
InChI Key: YKHBXNNCEAZQOV-UHFFFAOYSA-N
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Description

6-Chloro-1,5-naphthyridin-4-amine is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by a fused ring system containing nitrogen atoms at positions 1 and 5, with a chlorine atom at position 6 and an amino group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,5-naphthyridin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-chloro-3,5-diaminopyridine with suitable reagents can yield the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,5-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom at position 6 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridine derivatives .

Scientific Research Applications

6-Chloro-1,5-naphthyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-1,5-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound without the chlorine and amino substituents.

    6-Fluoro-1,5-naphthyridin-4-amine: A similar compound with a fluorine atom instead of chlorine.

    6-Methyl-1,5-naphthyridin-4-amine: A similar compound with a methyl group instead of chlorine.

Uniqueness

6-Chloro-1,5-naphthyridin-4-amine is unique due to the presence of the chlorine atom at position 6, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications .

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

6-chloro-1,5-naphthyridin-4-amine

InChI

InChI=1S/C8H6ClN3/c9-7-2-1-6-8(12-7)5(10)3-4-11-6/h1-4H,(H2,10,11)

InChI Key

YKHBXNNCEAZQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)N)Cl

Origin of Product

United States

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